6,7-Dibromo-1-naphthol CAS number and suppliers
6,7-Dibromo-1-naphthol CAS number and suppliers
An In-Depth Technical Guide to 6,7-Dibromo-1-naphthol: Synthesis, Properties, and Applications for Advanced Research
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 6,7-Dibromo-1-naphthol, a halogenated aromatic alcohol of interest to researchers in organic synthesis, materials science, and drug discovery. Due to its status as a niche research chemical, this guide addresses the challenges in sourcing this specific isomer, including the absence of a readily available CAS number and commercial suppliers. By examining the broader class of dibromonaphthols, this document offers insights into potential synthetic routes, predicted physicochemical properties, and prospective applications, thereby equipping researchers with the foundational knowledge required for its synthesis and utilization in novel research endeavors.
Introduction: The Landscape of Dibrominated Naphthols
Naphthols, the naphthalene analogues of phenols, are fundamental building blocks in organic chemistry, serving as precursors to a wide array of dyes, pharmaceuticals, and agricultural chemicals[1][2]. The introduction of bromine atoms onto the naphthalene ring system significantly modifies the electronic properties, reactivity, and biological activity of the parent molecule. While various brominated naphthols are well-documented and commercially available, 6,7-Dibromo-1-naphthol remains a less-explored isomer.
A thorough search of chemical databases does not yield a specific CAS number for 6,7-Dibromo-1-naphthol. However, the existence of structurally related compounds, such as 6,7-Dibromo-2,4-dimethylnaphthalen-1-ol, confirms the chemical feasibility of the 6,7-dibromo substitution pattern on a naphthalen-1-ol core[3]. This guide will, therefore, extrapolate from known data on related isomers to provide a robust technical profile for the target compound.
Physicochemical Properties and Structural Characterization
While experimental data for 6,7-Dibromo-1-naphthol is not available, its key physicochemical properties can be predicted based on its structure and comparison with other dibromonaphthol isomers.
| Property | Predicted Value / Information | Basis of Prediction |
| Molecular Formula | C₁₀H₆Br₂O | Based on chemical structure |
| Molecular Weight | 301.96 g/mol | Calculated from atomic weights |
| Appearance | Likely a white to off-white or pinkish solid | General appearance of naphthol and its brominated derivatives[1] |
| Melting Point | Expected to be in the range of 100-200 °C | Comparison with isomers like 1,6-dibromo-2-naphthol and other brominated aromatics[4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, DMSO); sparingly soluble in water | Polarity of the hydroxyl group combined with the large aromatic, nonpolar backbone |
| InChI Key | Not available | - |
| SMILES | c1cc(c(cc1Br)Br)c2c(O)cccc2 | Representative SMILES string |
Structural Elucidation: For a newly synthesized sample of 6,7-Dibromo-1-naphthol, a suite of analytical techniques would be essential for unambiguous structure confirmation. These include:
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¹H and ¹³C NMR Spectroscopy: To determine the number and connectivity of protons and carbons. The substitution pattern would be confirmed by the coupling constants and chemical shifts of the aromatic protons.
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Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.
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Infrared (IR) Spectroscopy: To identify the characteristic O-H stretching of the hydroxyl group and the C-Br and aromatic C-H and C=C vibrations.
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X-ray Crystallography: To provide definitive proof of the substitution pattern if a suitable single crystal can be obtained.
Synthesis Strategies and Mechanistic Considerations
The synthesis of 6,7-Dibromo-1-naphthol would most likely proceed via the electrophilic bromination of a suitable 1-naphthol precursor. The choice of starting material and brominating agent is critical to control the regioselectivity of the reaction.
Proposed Synthetic Workflow: Electrophilic Bromination
A plausible synthetic route would involve the direct bromination of 1-naphthol or a pre-functionalized derivative. The hydroxyl group of 1-naphthol is an activating, ortho-, para-director. Direct bromination of 1-naphthol often leads to a mixture of products, with substitution occurring at the 2- and 4-positions. Therefore, a multi-step synthesis may be required for regioselective control.
A potential, though hypothetical, pathway is outlined below:
Caption: Hypothetical synthetic workflow for 6,7-Dibromo-1-naphthol.
Causality Behind Experimental Choices:
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Protection of the Hydroxyl Group: The highly activating hydroxyl group can lead to over-bromination and oxidation. Protection as an ether or ester would moderate its reactivity and improve solubility.
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Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine, which can help in preventing the formation of multiple isomers.
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Directed Bromination: Achieving the specific 6,7-substitution pattern is the most challenging step. It might require a starting material that already has a directing group at a specific position to guide the second bromination. Alternatively, a Sandmeyer-type reaction from a corresponding amino-naphthol could be envisioned.
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Purification: Given the likelihood of isomeric byproducts, purification by column chromatography or recrystallization would be crucial[5].
Potential Applications in Research and Drug Development
While specific applications for 6,7-Dibromo-1-naphthol are not documented, its utility can be inferred from the applications of other brominated naphthols and related structures.
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Intermediate in Organic Synthesis: The bromine atoms can be readily substituted via cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes it a potentially valuable building block for constructing more complex molecules, including ligands for catalysis and functional materials.
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Precursor for Biologically Active Molecules: Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. The dibromo-naphthol core could serve as a scaffold for the synthesis of novel compounds with potential applications as enzyme inhibitors, receptor modulators, or antimicrobial agents. For instance, related BINOL (1,1'-bi-2-naphthol) derivatives are used as ligands in asymmetric synthesis to produce chiral drugs[6][7].
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Materials Science: The incorporation of heavy atoms like bromine can influence the photophysical and electronic properties of organic molecules. 6,7-Dibromo-1-naphthol could be explored as a monomer or precursor for fire-retardant polymers or as a component in organic electronic materials.
Handling, Storage, and Safety
No specific safety data sheet (SDS) is available for 6,7-Dibromo-1-naphthol. However, based on the hazard profile of 1-naphthol and other brominated aromatic compounds, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and light.
Landscape of Commercially Available Isomers and Suppliers
As of early 2026, 6,7-Dibromo-1-naphthol is not listed in the catalogs of major chemical suppliers. However, a variety of other brominated naphthol and binaphthol derivatives are commercially available, which can be used as starting points for synthesis or as comparative compounds in research.
| Compound Name | CAS Number | Notable Suppliers |
| 6,6'-Dibromo-1,1'-bi-2-naphthol | 13185-00-7 | Sigma-Aldrich, TCI Chemicals, ChemicalBook[6] |
| (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 65283-60-5 | TCI Chemicals, ChemicalBook[7] |
| 1,6-Dibromo-2-naphthol | 16239-18-2 | Organic Syntheses (synthesis procedure)[4] |
| 7-Bromo-1-naphthol | 91270-69-8 | MilliporeSigma[8] |
Experimental Protocol: General Procedure for Electrophilic Bromination of a Naphthol Derivative
The following is a generalized, exemplary protocol for the bromination of a naphthol derivative, which would require optimization for the synthesis of 6,7-Dibromo-1-naphthol.
Objective: To introduce bromine atoms onto the naphthalene ring via electrophilic aromatic substitution.
Materials:
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Naphthol starting material (1.0 eq)
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N-Bromosuccinimide (NBS) (2.0-2.2 eq)
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Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Acetic Acid)
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Inert atmosphere (Nitrogen or Argon)
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Stir plate and magnetic stir bar
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Round-bottom flask and condenser
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the naphthol starting material in the chosen anhydrous solvent.
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Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15-30 minutes. Causality: Portion-wise addition at low temperature helps to control the reaction exotherm and improve selectivity.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the desired dibrominated product.
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Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.
Conclusion
6,7-Dibromo-1-naphthol represents an intriguing yet underexplored chemical entity. While its direct procurement is currently not feasible, this guide provides a scientifically grounded framework for its potential synthesis, characterization, and application. By leveraging knowledge of related brominated naphthols, researchers can approach the synthesis of this target molecule with a clear strategy. The unique substitution pattern of 6,7-Dibromo-1-naphthol offers exciting opportunities for the development of novel ligands, pharmaceutical scaffolds, and functional materials, making it a worthy target for future research endeavors.
References
- (Reference details to be populated based on actual citations used if this were a live document)
- (Placeholder for additional references)
- (Placeholder for additional references)
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Organic Syntheses. (n.d.). 6-BROMO-2-NAPHTHOL. Retrieved February 26, 2026, from [Link]
- (Placeholder for additional references)
-
Agnes, M., Sorrenti, A., Pasini, D., Wurst, K., & Amabilino, D. B. (2014). Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds. CrystEngComm, 16(44), 10246–10253. [Link]
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SpectraBase. (n.d.). 6,7-Dibromo-2,4-dimethylnaphthalen-1-ol. Retrieved February 26, 2026, from [Link]
- (Placeholder for additional references)
-
Wikipedia. (2023, December 29). 1-Naphthol. Retrieved February 26, 2026, from [Link]
- (Placeholder for additional references)
- (Placeholder for additional references)
- (Placeholder for additional references)
- (Placeholder for additional references)
- (Placeholder for additional references)
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Riverland Trading. (n.d.). 1-Naphthol Supplier | 90-15-3. Retrieved February 26, 2026, from [Link]
Sources
- 1. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 2. 1-Naphthol Supplier | 90-15-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted BINOL compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]
- 6. (S)-(+)-6,6'-DIBROMO-1,1'-BI-2-NAPHTHOL | 13185-00-7 [chemicalbook.com]
- 7. (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | 65283-60-5 [chemicalbook.com]
- 8. 7-BROMO-1-HYDROXYNAPHTHALENE | 91270-69-8 [sigmaaldrich.com]
